molecular formula C10H21IOSi B15074500 tert-butyl(dimethyl)silyl (3Z)-4-iodo-3-butenyl ether

tert-butyl(dimethyl)silyl (3Z)-4-iodo-3-butenyl ether

Cat. No.: B15074500
M. Wt: 312.26 g/mol
InChI Key: KMGHBJQKUTZGJI-VURMDHGXSA-N
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Description

tert-Butyl(dimethyl)silyl (3Z)-4-iodo-3-butenyl ether is a compound that belongs to the class of silyl ethers. Silyl ethers are widely used in organic synthesis as protecting groups for alcohols due to their stability under various reaction conditions. The tert-butyl(dimethyl)silyl group is particularly valued for its resistance to hydrolysis and its ability to be selectively removed under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(dimethyl)silyl (3Z)-4-iodo-3-butenyl ether typically involves the reaction of an alcohol with tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or N-methylimidazole. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or acetonitrile at temperatures ranging from 24°C to 80°C .

Industrial Production Methods

Industrial production of silyl ethers, including this compound, often employs similar methods but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(dimethyl)silyl (3Z)-4-iodo-3-butenyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl(dimethyl)silyl (3Z)-4-iodo-3-butenyl ether is used as a protecting group for alcohols during multi-step synthesis. Its stability under various conditions makes it an ideal choice for protecting sensitive hydroxyl groups .

Biology and Medicine

In biological and medicinal research, silyl ethers are used to protect hydroxyl groups in complex molecules, facilitating the synthesis of pharmaceuticals and biologically active compounds .

Industry

In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its ability to be selectively removed under mild conditions makes it valuable in the synthesis of high-purity products .

Mechanism of Action

The mechanism by which tert-butyl(dimethyl)silyl (3Z)-4-iodo-3-butenyl ether exerts its effects involves the formation of a stable silyl ether linkage. This linkage protects the hydroxyl group from unwanted reactions, allowing for selective deprotection under mild conditions. The molecular targets and pathways involved include the nucleophilic attack on the silicon atom, leading to the formation of a pentavalent silicon intermediate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl(dimethyl)silyl (3Z)-4-iodo-3-butenyl ether is unique due to its balance of stability and ease of removal. It provides robust protection for hydroxyl groups while allowing for selective deprotection under mild conditions, making it highly versatile in synthetic applications .

Properties

Molecular Formula

C10H21IOSi

Molecular Weight

312.26 g/mol

IUPAC Name

tert-butyl-[(Z)-4-iodobut-3-enoxy]-dimethylsilane

InChI

InChI=1S/C10H21IOSi/c1-10(2,3)13(4,5)12-9-7-6-8-11/h6,8H,7,9H2,1-5H3/b8-6-

InChI Key

KMGHBJQKUTZGJI-VURMDHGXSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OCC/C=C\I

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC=CI

Origin of Product

United States

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